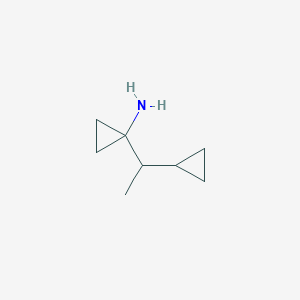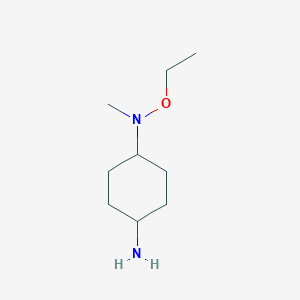
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid is a compound that features a unique combination of fluorine atoms and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, and the fluorine atoms, which can significantly alter the chemical properties of a molecule, make this compound particularly intriguing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid typically involves the introduction of the imidazole ring to a fluorinated propanoic acid precursor. One common method involves the reaction of 2,2-difluoropropanoic acid with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the binding affinity and specificity of the compound by forming strong interactions with the target molecules. The exact molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1H-imidazol-1-yl)propanoic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid: This compound features a pyrazole ring instead of an imidazole ring, which can lead to different reactivity and applications.
2,2-Difluoro-3-(1H-triazol-1-yl)propanoic acid: The triazole ring in this compound can provide different binding interactions and stability compared to the imidazole ring.
The uniqueness of this compound lies in the combination of the imidazole ring and the fluorine atoms, which together confer distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C6H6F2N2O2 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
2,2-difluoro-3-imidazol-1-ylpropanoic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8,5(11)12)3-10-2-1-9-4-10/h1-2,4H,3H2,(H,11,12) |
Clave InChI |
OPQHEIBPMVDIOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



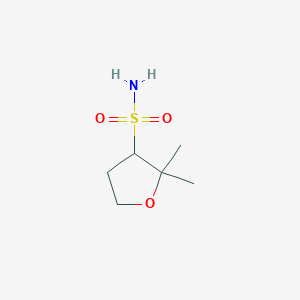
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
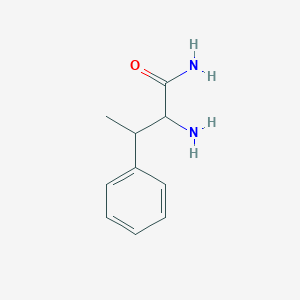
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
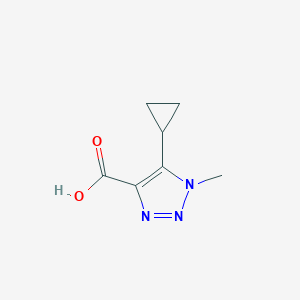
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
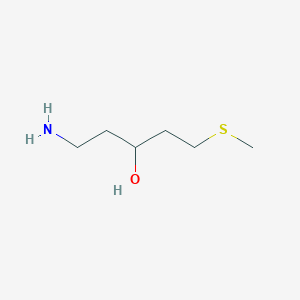
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

